1-Bromo-3-(2-ethoxyethoxy)benzene

Overview

Description

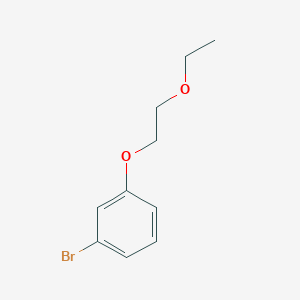

1-Bromo-3-(2-ethoxyethoxy)benzene is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-ethoxyethoxy)benzene consists of a benzene ring substituted with a bromine atom and a 2-ethoxyethoxy group . The exact 3D structure is not provided in the available resources.Scientific Research Applications

Ethoxybromination of Enamides

In a study by Nocquet‐Thibault et al. (2013), a process using (diacetoxyiodo)benzene with bromide salts in ethanol was developed for the regioselective ethoxybromination of enamides. This method produces α-bromo hemiaminals, which are highly versatile for further transformations (Nocquet‐Thibault et al., 2013).

Synthesis of 3-Alkoxy-1H-Isoindoles

Kuroda and Kobayashi (2015) reported a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles. They utilized 1-bromo-2-(dialkoxymethyl)benzenes and nitriles to create these compounds, which have potential applications in various chemical syntheses (Kuroda & Kobayashi, 2015).

Diels-Alder Electro-Organic Cyclization Reaction

Habibi et al. (2015) explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of naphthoquinone derivatives. This process involves a Diels-Alder type sequential reaction, which is significant in organic synthesis and potentially relevant to the use of 1-Bromo-3-(2-ethoxyethoxy)benzene (Habibi et al., 2015).

Synthesis of Nonsymmetric Pillar[5]arenes

Kou et al. (2010) synthesized nonsymmetric pillar[5]arenes using a catalytic cyclocondensation method. These compounds, which include variants of 1-Bromo-3-(2-ethoxyethoxy)benzene, can encapsulate certain molecules, showing potential for host-guest chemistry applications (Kou et al., 2010).

Ethynylferrocene Compounds

A study by Fink et al. (1997) involved synthesizing new compounds using 1,3,5-tribromobenzene and ethynylferrocene. These compounds show reversible oxidation processes, which are significant in electrochemical studies and materials science (Fink et al., 1997).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-(2-ethoxyethoxy)benzene is the benzylic position of the benzene ring . The benzylic position refers to the carbon atom adjacent to the benzene ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its target through a free radical reaction . This reaction involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

The compound affects the free radical bromination and nucleophilic substitution pathways . In the free radical bromination pathway, a bromine atom is added to the benzylic position . In the nucleophilic substitution pathway, a nucleophile replaces a leaving group .

Result of Action

The result of the compound’s action is the formation of a brominated compound . The bromine atom is added to the benzylic position, resulting in the formation of a new compound . This brominated compound can then undergo further reactions, such as nucleophilic substitution .

Action Environment

The action of 1-Bromo-3-(2-ethoxyethoxy)benzene can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst can enhance the bromination reaction . Additionally, the reaction rate may be affected by the temperature and the solvent used .

properties

IUPAC Name |

1-bromo-3-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSGRVBRWKODOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Methoxyphenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2890746.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide](/img/structure/B2890755.png)

![Methyl 2,4-dichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B2890757.png)

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)